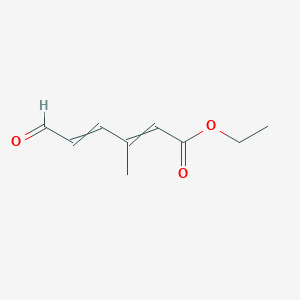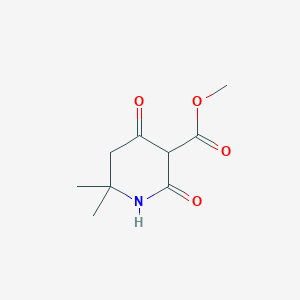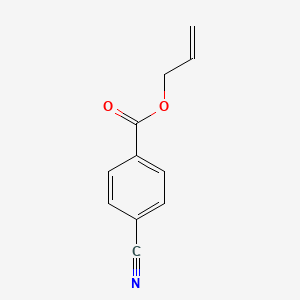
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a tert-butyl ester group at the piperazine nitrogen. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its structural versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Chlorination: The quinazoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperazine Coupling: The chlorinated quinazoline is coupled with tert-butyl piperazine-1-carboxylate under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the quinazoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reductive Amination: The piperazine ring can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reductive Amination: Reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an aldehyde or ketone.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Hydrolysis: Quinazoline carboxylic acid derivatives.
Reductive Amination: Piperazine derivatives with various substituents.
科学研究应用
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinazoline ring with a chlorine substituent, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C17H21ClN4O2 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)14-12-6-4-5-7-13(12)19-15(18)20-14/h4-7H,8-11H2,1-3H3 |
InChI 键 |
ZBSOMMYUMAVBCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(m-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8401241.png)







![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)




![7-Chloro-2-(4-methyl-thiazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B8401336.png)
